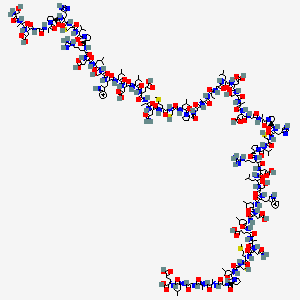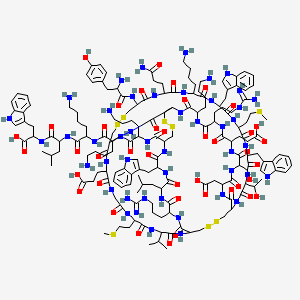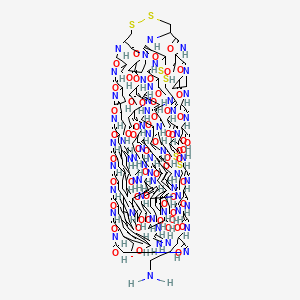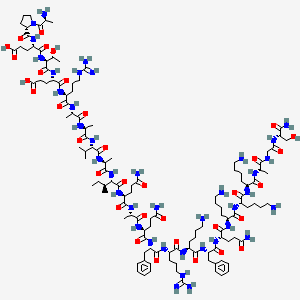
357952-10-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 357952-10-4 is known as Urocortin III, mouse. Urocortin III is a neuropeptide hormone and a member of the corticotropin-releasing factor family. It is a peptide consisting of 40 amino acids and is known for its high affinity for the type 2 corticotropin-releasing factor receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urocortin III is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Urocortin III follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Urocortin III primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also undergo oxidation and reduction reactions, particularly involving its sulfur-containing amino acids .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide are commonly used.
Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin.
Oxidation and Reduction: Hydrogen peroxide and dithiothreitol are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the peptide Urocortin III itself. During degradation, smaller peptide fragments and individual amino acids are produced .
Scientific Research Applications
Urocortin III has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in stress response and regulation of the hypothalamic-pituitary-adrenal axis.
Medicine: Explored for its potential therapeutic applications in anxiety and depression due to its anxiolytic-like activity.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology
Mechanism of Action
Urocortin III exerts its effects by selectively binding to type 2 corticotropin-releasing factor receptors. This binding stimulates the production of cyclic adenosine monophosphate in cells expressing these receptors. The activation of these receptors leads to various physiological responses, including the regulation of stress and anxiety .
Comparison with Similar Compounds
Similar Compounds
- Urocortin I
- Urocortin II
- Corticotropin-releasing factor
Comparison
Urocortin III is unique due to its high selectivity for type 2 corticotropin-releasing factor receptors, whereas Urocortin I and II have broader receptor affinities. This selectivity makes Urocortin III particularly useful for studying the specific roles of type 2 corticotropin-releasing factor receptors in physiological processes .
Properties
CAS No. |
357952-10-4 |
|---|---|
Molecular Formula |
C₁₈₆H₃₁₂N₅₂O₅₂S₂ |
Molecular Weight |
4172.97 |
sequence |
One Letter Code: FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






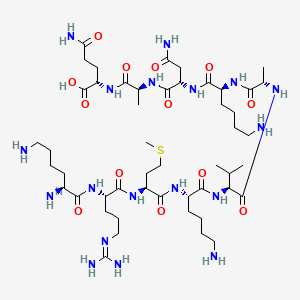

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

